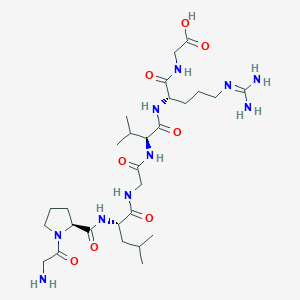![molecular formula C22H20N6 B12614787 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- CAS No. 888947-50-0](/img/structure/B12614787.png)
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- is a complex organic compound with the molecular formula C22H20N6 and a molecular weight of 368.4344 g/mol . This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of two cyano groups and two dimethylaminophenyl groups attached to the pyrazine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- typically involves the reaction of pyrazine derivatives with appropriate nitrile and dimethylaminophenyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine dicarboxylic acids, while reduction may produce pyrazine diamines .
Applications De Recherche Scientifique
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]- is unique due to the presence of both cyano and dimethylaminophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
888947-50-0 |
|---|---|
Formule moléculaire |
C22H20N6 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
5,6-bis[4-(dimethylamino)phenyl]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C22H20N6/c1-27(2)17-9-5-15(6-10-17)21-22(26-20(14-24)19(13-23)25-21)16-7-11-18(12-8-16)28(3)4/h5-12H,1-4H3 |
Clé InChI |
BCARTDPMXHTOEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)N(C)C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)







![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)


